Gallium

Description

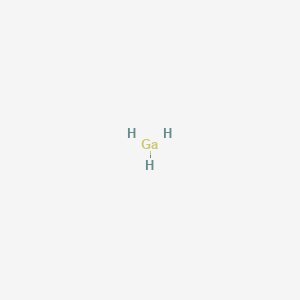

Structure

2D Structure

Properties

IUPAC Name |

gallane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMDYZQXPPOZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[GaH3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaH3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064696 | |

| Record name | Gallium trihydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.747 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Gallium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13572-93-5, 7440-55-3 | |

| Record name | Gallium hydride (GaH3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13572-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium trihydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic and Fabrication Methodologies for Gallium Based Materials

Epitaxial Growth Techniques for Gallium Compounds

Epitaxy, derived from the Greek words "epi" (above) and "taxis" (in an ordered manner), refers to the deposition of a crystalline layer on a crystalline substrate with a specific orientation. This process is fundamental for creating the layered structures required in many semiconductor devices. Several epitaxial techniques are employed for growing this compound compounds, allowing for precise control over film thickness, composition, and doping profiles.

Molecular Beam Epitaxy (MBE) of this compound-Containing Structures

Molecular Beam Epitaxy (MBE) is an ultra-high vacuum (UHV) technique used for growing high-quality crystalline layers with atomic precision. In MBE, elemental sources or effusion cells produce beams of atoms or molecules that impinge on a heated substrate, where they react and crystallize layer by layer. The UHV environment minimizes contamination, and precise control over beam fluxes and substrate temperature allows for abrupt interfaces and complex layered structures.

MBE has been extensively used for the growth of this compound-containing compounds, particularly III-V semiconductors like this compound Arsenide (GaAs) and Aluminum this compound Arsenide (AlGaAs) researchgate.netdtic.mil. Research has focused on optimizing growth parameters such as substrate temperature and group V/III flux ratios to improve material quality. For instance, studies on MBE-grown GaAs/AlGaAs double heterostructures have shown that optimizing growth temperature and the arsenic (As)/gallium (Ga) flux ratio can significantly increase the nonradiative lifetime and internal radiative quantum efficiency dtic.mil. Defect densities in GaAs grown by MBE at around 600 °C have been shown to decrease as the As/Ga flux ratio is decreased dtic.mil.

Surface analytical techniques like Auger electron spectroscopy (AES), reflection high energy electron diffraction (RHEED), and secondary ion mass spectroscopy (SIMS) are often integrated in-situ with MBE systems to monitor surface composition, reconstruction, and impurity incorporation during growth aip.org. This allows for real-time feedback and control over the growth process, contributing to the high quality of MBE-grown films aip.org. MBE is also used for growing diluted magnetic semiconductors like (Ga,Mn)As and (Ga,Mn)N, although achieving high Curie temperatures in these materials remains a challenge aip.org.

Metal-Organic Chemical Vapor Deposition (MOCVD) of this compound Nitride and Related III-V Compounds

Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Metal-Organic Vapor Phase Epitaxy (MOVPE), is a widely used technique for the epitaxial growth of III-V compound semiconductors, especially this compound Nitride (GaN) and Indium this compound Nitride (InGaN) datahorizzonresearch.comaixtron.com. MOCVD involves the reaction of metal-organic precursors (such as trimethylthis compound (B75665), TMGa) and group V hydrides (like ammonia (B1221849), NH₃) in a reactor containing a heated substrate aixtron.com.

MOCVD is the dominant manufacturing process for nitride-based light-emitting diodes (LEDs) and other optoelectronic devices datahorizzonresearch.comaixtron.comresearchgate.net. It offers advantages such as high throughput and scalability researchgate.net. Research in MOCVD of GaN focuses on optimizing growth conditions, including susceptor temperature, growth pressure, substrate rotation speed, NH₃ flow rate, and the V/III ratio, to improve film quality and uniformity researchgate.net. For example, the V/III ratio, the ratio of the volumetric flow rate of ammonia to that of metal-organic precursors, significantly affects the quality of GaN thin films researchgate.net.

MOCVD is also used for the growth of other this compound-containing III-V compounds like GaAs and Indium Phosphide (B1233454) (InP) datahorizzonresearch.com. The technique allows for the deposition of complex, high-quality thin-film materials essential for advanced electronic and optoelectronic components datahorizzonresearch.com. Laser-assisted MOCVD has also been explored for GaN growth, demonstrating the potential for fast growth rates at relatively low temperatures arxiv.org.

Atomic Layer Deposition (ALD) for this compound Thin Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique that enables the growth of highly uniform and conformal films with atomic-scale thickness control. ALD is based on sequential, self-limiting gas-phase reactions between precursors and a substrate surface. This sequential nature allows for precise control over film thickness and composition, even on complex 3D structures.

ALD has been applied to the deposition of this compound-containing thin films, including this compound Oxide (Ga₂O₃) and this compound Nitride (GaN) aip.orgacs.orgoptica.org. For Ga₂O₃ ALD, various precursors and oxidants have been investigated. For instance, using pentamethylcyclopentadienyl this compound (GaCp*) as a precursor with H₂O and O₂ plasma as oxidants has enabled the deposition of high-purity Ga₂O₃ films with stoichiometric composition at relatively low temperatures (e.e., 200 °C) aip.org. The growth rate in this process was reported to be 0.06 nm/cycle aip.org. Other precursors like this compound acetylacetonate (B107027) (Ga(acac)₃), [(CH₃)₂GaNH₂]₃, Ga₂(NMe₂)₆, Me₂GaOiPr, and Ga(OiPr)₃ have also been used for Ga₂O₃ ALD, with varying growth temperatures and ALD windows aip.org.

For GaN thin films, microwave plasma-assisted ALD has been used, typically resulting in amorphous or nanocrystalline films optica.org. Trimethylthis compound (TMG) and ammonia (NH₃) are common precursors in GaN ALD, with process parameters like pulse times and temperature affecting the resulting film properties optica.org. ALD is particularly attractive for producing highly oriented crystalline this compound oxide films on foreign substrates at low thermal budgets acs.org. Research has shown that epitaxial Ga₂O₃ films can start to form on c-plane sapphire substrates at deposition temperatures as low as 190 °C using plasma-enhanced ALD acs.org.

Hydride Vapor Phase Epitaxy (HVPE) for this compound Nitride

Hydride Vapor Phase Epitaxy (HVPE) is a high-rate growth technique particularly well-suited for producing thick, high-quality this compound Nitride (GaN) layers and bulk crystals cvdequipment.comjim.org.cnresearching.cnjos.ac.cnresearching.cn. In HVPE, a group III element (like this compound) reacts with a halogen species (typically HCl) to form a volatile metal halide (GaCl), which is then transported to the growth zone. There, it reacts with a group V hydride (ammonia, NH₃) at high temperatures to deposit the III-V compound on a substrate cvdequipment.comaip.org.

HVPE is considered a promising method for obtaining GaN substrates for homoepitaxial device structures, which can offer improved performance compared to devices grown on mismatched substrates like sapphire researching.cnresearching.cn. The technique offers advantages such as relatively simple equipment, mild growth conditions, and a high growth rate, which makes it suitable for mass production of GaN substrates researching.cnjos.ac.cnresearching.cn. Growth rates of epitaxial layers up to ~300 µm/hr are readily achievable with HVPE cvdequipment.com.

Research in HVPE of GaN focuses on achieving low dislocation densities and controlling doping. Unintentionally doped GaN grown by HVPE often exhibits n-type conductivity due to impurities like silicon and oxygen originating from the quartz reactors jim.org.cn. Doping can be controlled by introducing dopant gases or vapors cvdequipment.com. HVPE has also been used to grow other III-V semiconductor crystals, including GaAs and InP cvdequipment.com.

Remote Epitaxy via Two-Dimensional Materials for this compound Nitride

Remote epitaxy is an emerging technique that utilizes a two-dimensional (2D) material layer, such as graphene or hexagonal boron nitride (h-BN), placed between the substrate and the growing epitaxial film nih.govsciengine.comaip.org. The 2D layer is weakly bonded to the substrate via van der Waals forces, and the epitaxial film grows on top of the 2D layer. The key aspect of remote epitaxy is that the crystalline information from the substrate is transmitted through the ultrathin 2D layer, influencing the orientation of the growing film, while the weak van der Waals interaction allows for easy exfoliation of the grown layer from the substrate nih.govaip.org.

This technique holds significant promise for the growth of this compound Nitride (GaN) and other III-Nitride materials, particularly for enabling the reuse of expensive substrates like freestanding GaN, AlN, and silicon carbide nih.gov. By growing GaN on a 2D material-coated substrate, the grown GaN layer can be easily peeled off, leaving the substrate intact for subsequent growth runs nih.govaip.org.

Research has demonstrated the remote epitaxial growth of β-Ga₂O₃ films on h-BN layers . The crystallinity of the grown film can be influenced by the thickness and crystallinity of the h-BN layer . Compared to conventional and remote epitaxial β-Ga₂O₃ on sapphire, van der Waals epitaxial β-Ga₂O₃ on single-crystalline h-BN has shown higher crystallinity . Remote epitaxy is particularly useful for large-mismatch heteroepitaxy systems, as it can help mitigate stress and reduce dislocation densities at the interface sciengine.com.

Bulk Crystal Growth Methods

In addition to thin-film epitaxy, the growth of bulk this compound-based single crystals is essential for various applications, serving as substrates for epitaxial growth or for fabricating devices directly from the bulk material. Growing large, high-quality bulk crystals of this compound compounds, especially those with high dissociation pressures at their melting points, presents significant challenges.

Several melt growth methods are employed for producing bulk this compound crystals and their compounds. The choice of method depends on the specific material and desired crystal properties, such as size, crystalline quality, and dislocation density.

One prominent method for growing bulk III-V compound semiconductors like this compound Arsenide (GaAs) and Indium Phosphide (InP) is the Liquid Encapsulated Czochralski (LEC) technique osha.govnasa.govtandfonline.comgoogle.comensemble3.eu. In the LEC method, the melt is covered with a layer of an inert encapsulant, typically molten boron oxide (B₂O₃), to prevent the dissociation of the volatile group V element (arsenic or phosphorus) at the high growth temperatures osha.govtandfonline.com. A seed crystal is dipped into the encapsulated melt and slowly pulled and rotated to grow a single crystal ingot osha.govtandfonline.com.

LEC has been used to produce large-diameter GaAs ingots with controlled dislocation densities nasa.govtandfonline.com. Factors such as seed perfection, melt stoichiometry, ambient pressure, and the thickness of the B₂O₃ layer influence the dislocation density and twinning in LEC-grown GaAs crystals nasa.gov. For example, growing from slightly As-rich melts can significantly reduce the incidence of twinning nasa.gov. LEC systems can operate at high pressures (up to 100 bar) and utilize multi-heater systems to control the temperature profile ensemble3.eu.

Another important bulk growth method is the Vertical Gradient Freeze (VGF) technique pvatepla-cgs.compvatepla-singapore.comuniversitywafer.comgoogle.comosti.gov. VGF is a directional solidification method where the temperature profile in the furnace is controlled to allow crystallization to proceed from one end of the crucible to the other pvatepla-cgs.com. This method is known for producing monocrystalline compound semiconductor crystals with minimal defect density pvatepla-cgs.com. VGF is used for growing GaAs, InP, and this compound Phosphide (GaP) crystals pvatepla-cgs.compvatepla-singapore.com.

In the VGF process, a crucible containing the molten material and a seed crystal is placed in a multi-zone furnace. The temperature is gradually cooled from one end, initiating crystal growth and allowing the solidification front to move along the ingot pvatepla-cgs.com. VGF systems allow for precise control of the temperature gradient and cooling rate, which influences the interface shape and freezing rate osti.gov. This technique has been shown to yield large-diameter crystals with low dislocation density and good radial uniformity universitywafer.com. Research on VGF growth of GaAs has investigated the influence of silicon contamination prevention methods on electrical properties osti.gov. VGF systems can be designed for producing large-diameter wafers, including 8-inch GaAs substrates google.com.

For bulk this compound Oxide (Ga₂O₃) single crystal growth, melt growth methods are considered the most suitable for obtaining large-sized crystals with high crystalline quality, despite the high melting point of β-Ga₂O₃ (approximately 1800 °C) jos.ac.cnresearching.cn. Techniques like the Czochralski (CZ) method and edge-defined film-fed growth (EFG) are employed jos.ac.cnresearching.cncompoundsemiconductor.net. Both methods involve pulling solid single crystals from molten Ga₂O₃, typically held in iridium crucibles due to the high temperatures involved jos.ac.cncompoundsemiconductor.net.

Another method for bulk GaN crystal growth is the ammonothermal technique, which uses ammonia as a solvent under high pressure and temperature aip.orgresearchgate.net. This method is recognized as promising for producing GaN crystals with appropriate size and high crystalline quality, with reported dislocation densities below 100 cm⁻² researchgate.net.

Here is a summary of some key parameters and findings for these growth methods:

| Growth Method | Material(s) | Key Features | Typical Growth Temperature | Notable Findings |

| Molecular Beam Epitaxy (MBE) | GaAs, AlGaAs, (Ga,Mn)As, (Ga,Mn)N | Ultra-high vacuum, atomic precision, abrupt interfaces | ~600 °C (for GaAs) | Optimized parameters improve nonradiative lifetime and quantum efficiency in GaAs/AlGaAs. dtic.mil Can achieve homogeneous (Ga,Mn)N layers with up to 10% Mn content. aip.org |

| Metal-Organic Chemical Vapor Deposition (MOCVD) | GaN, InGaN, GaAs, InP | High throughput, scalable, uses metal-organic precursors | 400-1300 °C (depending on material), ~1000 °C (for GaN) aixtron.comarxiv.org | Dominant for GaN-based LEDs. datahorizzonresearch.com Optimization of V/III ratio and other parameters is crucial for film quality. researchgate.net |

| Atomic Layer Deposition (ALD) | Ga₂O₃, GaN | Atomic-scale thickness control, conformal films, self-limiting reactions | 50-370 °C (for Ga₂O₃ depending on precursors), 100-350 °C (for GaN) aip.orgoptica.org | Enables high-purity Ga₂O₃ films at low temperatures. aip.orgacs.org Can achieve epitaxial Ga₂O₃ on sapphire at 190 °C. acs.org |

| Hydride Vapor Phase Epitaxy (HVPE) | GaN, GaAs, InP | High growth rate, suitable for thick layers and bulk crystals | 800-1100 °C (for GaN) aip.orgaaru.edu.jo | Promising for GaN substrates due to high growth rate. researching.cn Can achieve growth rates up to ~300 µm/hr. cvdequipment.com Unintentional n-type doping is common. jim.org.cn |

| Remote Epitaxy via 2D Materials | GaN, β-Ga₂O₃ | Uses 2D layer for weak interaction and exfoliation, substrate reuse | Varies depending on material and 2D layer | Enables exfoliation of grown layer for substrate reuse. nih.gov Can improve crystallinity in heteroepitaxy. Useful for large lattice mismatch systems. sciengine.com |

| Liquid Encapsulated Czochralski (LEC) | GaAs, InP, GaP, GaSb, InAs | Melt growth with encapsulant to prevent dissociation | ~1238 °C (for GaAs) osha.gov | Produces large-diameter ingots. nasa.govtandfonline.com Control of growth parameters reduces dislocation density and twinning. nasa.gov Can operate at high pressures. ensemble3.eu |

| Vertical Gradient Freeze (VGF) | GaAs, InP, GaP, Ga₂O₃ | Directional solidification, controlled temperature gradient | Varies depending on material | Produces crystals with minimal defect density and good uniformity. pvatepla-cgs.comuniversitywafer.com Used for large-diameter wafers. google.com |

| Ammonothermal Growth | GaN | Solvothermal process using ammonia | High pressure and temperature | Promising for high-quality bulk GaN crystals with low dislocation density. researchgate.net |

| Czochralski (CZ) (Bulk Ga₂O₃) | β-Ga₂O₃ | Pulling crystal from melt | >1800 °C | Produces cylindrical crystals. jos.ac.cncompoundsemiconductor.net Challenges with thermal instability of Ga₂O₃. jos.ac.cn |

| Edge-Defined Film-Fed Growth (EFG) (Bulk Ga₂O₃) | β-Ga₂O₃ | Uses a die to shape the crystal | >1800 °C | Can produce crystals of various shapes. jos.ac.cnresearching.cn Often forms thin crystals. compoundsemiconductor.net |

Here is an interactive data table summarizing some of the key characteristics of the epitaxial growth techniques for this compound compounds:

| Technique | Primary this compound Compounds Grown | Typical Growth Temperature Range (°C) | Key Advantage(s) | Key Challenge(s) |

| Molecular Beam Epitaxy (MBE) | GaAs, AlGaAs, (Ga,Mn)As, (Ga,Mn)N | Varies by material, often around 600 for GaAs | Atomic precision, abrupt interfaces, UHV environment | Relatively low growth rates, high equipment cost |

| Metal-Organic Chemical Vapor Deposition (MOCVD) | GaN, InGaN, GaAs, InP | 400-1300 (material dependent), ~1000 for GaN | High throughput, scalability, widely used in industry | Premature gas-phase reactions, precursor handling |

| Atomic Layer Deposition (ALD) | Ga₂O₃, GaN | 50-370 (Ga₂O₃ dependent on precursors), 100-350 (GaN) | Excellent uniformity and conformality, atomic-scale thickness control | Lower growth rates compared to MOCVD/HVPE |

| Hydride Vapor Phase Epitaxy (HVPE) | GaN, GaAs, InP | 800-1100 for GaN | High growth rate, suitable for thick layers and bulk | Unintentional doping, challenges with lattice mismatch on foreign substrates |

| Remote Epitaxy via 2D Materials | GaN, β-Ga₂O₃ | Varies by material and 2D layer | Substrate reuse, potential for reduced defects in heteroepitaxy | Still an emerging technique, scalability challenges |

Here is an interactive data table summarizing some of the key characteristics of the bulk crystal growth methods for this compound-based materials:

| Method | Primary this compound Compounds Grown | Typical Growth Temperature Range (°C) | Key Advantage(s) | Key Challenge(s) |

| Liquid Encapsulated Czochralski (LEC) | GaAs, InP, GaP, GaSb, InAs | ~1238 for GaAs | Produces large-diameter ingots, prevents volatile element dissociation | High dislocation densities can be a challenge, twinning |

| Vertical Gradient Freeze (VGF) | GaAs, InP, GaP, Ga₂O₃ | Varies by material | Low defect density, good uniformity, scalable for large wafers | Contact with crucible can introduce defects |

| Ammonothermal Growth | GaN | High pressure and temperature | High-quality bulk GaN with low dislocation density | High pressure requirements, limited size compared to other methods |

| Czochralski (CZ) (Bulk Ga₂O₃) | β-Ga₂O₃ | >1800 | Scalable for large cylindrical crystals | High melting point, thermal instability of Ga₂O₃ |

| Edge-Defined Film-Fed Growth (EFG) (Bulk Ga₂O₃) | β-Ga₂O₃ | >1800 | Can produce shaped crystals | Often forms thin crystals, lower pulled volume than CZ |

Growth of this compound Oxide Single Crystals from Melt

Beta-gallium oxide (β-Ga₂O₃) is a stable, single-crystal form of this compound oxide at high temperatures with an ultra-wide bandgap of approximately 4.7–4.9 eV. csmantech.org This property makes it promising for high-voltage electronic applications. csmantech.org Bulk β-Ga₂O₃ single crystals can be grown from the melt using various techniques, including Czochralski (CZ), Float Zone (FZ), Vertical Bridgman (VB), and Edge-defined Film-fed Growth (EFG) methods. csmantech.org These melt growth methods are suitable for obtaining large-sized crystals with high crystalline quality, despite the high melting point of β-Ga₂O₃ (approximately 1800 °C). researching.cn

The Czochralski method involves dipping a seed crystal into a melt and then pulling upwards while rotating to grow a large, single-crystal, cylindrical boule. csmantech.org For β-Ga₂O₃, iridium crucibles are typically used due to the high melting temperature. csmantech.orgaip.org Controlling temperature gradients, pulling rate, and rotation speed are crucial for growing large, high-quality crystals. csmantech.org Maintaining some oxygen partial pressure in the growth atmosphere is necessary to minimize the decomposition of Ga₂O₃ at high temperatures. aip.org

The Edge-defined Film-fed Growth (EFG) technique is another promising method for growing bulk β-Ga₂O₃ single crystals, showing potential for commercial production of large-diameter wafers. aip.orgacs.org This method also involves pulling a crystal from a melt held in an iridium crucible, often using iridium capillaries to shape the growing crystal. researching.cncompoundsemiconductor.net EFG can produce single crystals of various shapes, and 2-inch diameter β-Ga₂O₃ wafers have been successfully grown using this technique. researching.cnacs.org

Other melt growth methods for β-Ga₂O₃ include the Verneuil and Optical Floating Zone (OFZ) methods, which are crucible-free techniques, and the Vertical Bridgman method, which utilizes crucibles made of materials like iridium or platinum-rhodium alloys. researching.cnaip.org While Verneuil and OFZ methods typically yield smaller diameter crystals, the Vertical Bridgman method has been reported to produce crystals up to 50 mm in diameter. researching.cn

| Melt Growth Method | Crucible Material (Typical) | Crystal Shape (Typical) | Reported Crystal Diameter |

| Czochralski (CZ) | Iridium csmantech.orgaip.org | Cylindrical csmantech.orgcompoundsemiconductor.net | Up to 2 inches researching.cn |

| Edge-defined Film-fed Growth (EFG) | Iridium researching.cnaip.orgcompoundsemiconductor.net | Shaped (e.g., wafers) researching.cncompoundsemiconductor.net | 2 inches (commercialized), 4 inches (demonstrated) researching.cn |

| Verneuil | Crucible-free researching.cnaip.org | Cylindrical researching.cn | Below 10 mm researching.cn |

| Optical Floating Zone (OFZ) | Crucible-free researching.cnaip.org | Cylindrical researching.cn | Below 10 mm, up to 25 mm reported researching.cn |

| Vertical Bridgman (VB) | Iridium, Pt-Rh alloy researching.cnaip.org | Cylindrical researching.cn | 25 mm or 50 mm researching.cn |

Liquid Encapsulated Czochralski (LEC) Growth of this compound Arsenide

This compound Arsenide (GaAs) is a significant compound semiconductor used in high-speed electronic and optoelectronic devices due to its high electron mobility and direct band gap. waferworld.comsputtertargets.netdiscousa.com The Liquid Encapsulated Czochralski (LEC) technique is a primary method for growing large-diameter, semi-insulating GaAs single crystals. discousa.comdtic.milnasa.govpowerwaywafer.com

The LEC method addresses the challenge of arsenic (As) vaporization from the GaAs melt at high temperatures. dtic.milsemi.ac.cn It involves covering the melt with a layer of an inert encapsulant, typically molten boron trioxide (B₂O₃). discousa.comdtic.milsemi.ac.cntandfonline.com A high-pressure inert gas atmosphere is maintained over the B₂O₃ layer, which suppresses the dissociation and loss of arsenic from the melt. dtic.milsemi.ac.cn A seed crystal is dipped into the encapsulated melt, and a single crystal ingot is pulled while rotating. csmantech.orgdiscousa.comsemi.ac.cn

The LEC technique allows for the production of large-diameter GaAs ingots, with reported diameters of 2-2.5 inches and weights of 1-1.5 kg. tandfonline.com Progress in optimizing the LEC growth process has led to the production of 3-inch GaAs crystals with reduced dislocation densities and lower twinning propensity by controlling parameters such as seed perfection, melt stoichiometry, ambient pressure, and the thickness of the B₂O₃ layer. nasa.gov While LEC is effective for growing large crystals, a disadvantage can be a higher dislocation density compared to other methods like Horizontal Bridgman or Vertical Gradient Freeze. discousa.comsemi.ac.cnsumitomoelectric.com However, LEC remains a dominant method for producing semi-insulating GaAs substrates used in high-speed microelectronics. powerwaywafer.comsemi.ac.cn

Nanomaterial Synthesis and Architectures

This compound-based nanomaterials, such as nanoparticles and nanowires, exhibit unique properties and are being explored for diverse applications.

Fabrication of this compound-Based Liquid Metal Nanoparticles

This compound-based liquid metals, like pure this compound and its alloys such as eutectic this compound-indium (EGaIn) and Galinstan, are liquid at or near room temperature and possess metallic properties. nih.govmdpi.comrsc.org Their fluidity and low toxicity (compared to mercury) make them suitable for fabricating nanoparticles. nih.govmdpi.com A key characteristic of this compound-based liquid metals is the spontaneous formation of a thin, native oxide layer on their surface when exposed to air, which can stabilize nanoparticles and influence their properties. mdpi.comewadirect.com

Various methods are employed for the fabrication of this compound-based liquid metal nanoparticles (Ga-LMPs). Top-down methods are often preferred due to the fluidity of liquid metals. ewadirect.com

One common technique is ultrasonication, which uses high-energy acoustic waves to fragment bulk liquid metal into micro- and nanosized particles. ewadirect.commdpi.comnih.gov The intense interaction of acoustic waves with the liquid metal, particularly in the presence of a reaction medium, can lead to mechanical fragmentation. mdpi.com Surfactants or hydrophilic polymers are often used to stabilize the resulting nanoparticles and prevent agglomeration. ewadirect.com Research has shown that the efficiency of particle generation by sonication is inversely related to the surface tension of the liquid metal. nih.gov Adding secondary metals like bismuth, indium, or tin to this compound can decrease surface tension and enhance particle generation. nih.gov

Mechanical agitation or shearing is another top-down approach where a stirring device breaks down the liquid metal. ewadirect.com The size of the particles produced can be controlled by adjusting the shear rate and the liquid medium. ewadirect.com

Physical vapor deposition (PVD) is a bottom-up method that can be used to synthesize surfactant-free this compound-indium nanoparticles on various substrates with controlled particle size. mdpi.comresearchgate.net In this method, the liquid metal nucleates and grows on a substrate. researchgate.net

Other fabrication methods include extrusion through a syringe or pipette, although this typically yields larger droplets. ewadirect.comrsc.org Microfluidics can also be used to produce liquid metal particles with controlled sizes. nih.gov

| Fabrication Method | Approach (Top-down/Bottom-up) | Key Principle | Particle Size Control |

| Ultrasonication | Top-down ewadirect.commdpi.com | Acoustic fragmentation ewadirect.commdpi.com | Influenced by sonication parameters and surface tension mdpi.comnih.gov |

| Mechanical Agitation/Shearing | Top-down ewadirect.com | Direct mechanical fragmentation ewadirect.com | Controlled by shear rate and liquid medium ewadirect.com |

| Physical Vapor Deposition (PVD) | Bottom-up mdpi.comresearchgate.net | Nucleation and growth from vapor phase researchgate.net | Controlled by deposition time researchgate.net |

| Extrusion (Syringe/Pipette) | Top-down ewadirect.comrsc.org | Mechanical dispensing ewadirect.com | Typically larger droplets ewadirect.com |

| Microfluidics | Top-down nih.gov | Flow control in microchannels nih.gov | Controlled by flow parameters nih.gov |

Synthesis of this compound Nitride Nanowires

This compound Nitride (GaN) is a wide bandgap semiconductor with applications in optoelectronics and high-power electronic devices. nih.govresearchgate.netd-nb.info GaN nanowires, as one-dimensional nanostructures, are of interest for nanoscale devices. researchgate.netd-nb.info Various techniques have been developed for the synthesis of GaN nanowires. nih.govresearchgate.netd-nb.info

The vapor-liquid-solid (VLS) mechanism is a common bottom-up approach for growing uniaxial nanowires, where a liquid metal droplet mediates the growth of a solid nanowire from the vapor phase. pdi-berlin.deaip.orgresearchgate.net this compound itself can act as the metal catalyst in this process for group III-arsenide nanowires. pdi-berlin.de For GaN nanowires, metal catalysts such as gold (Au), nickel (Ni), or iron (Fe) are often used as initiators. researchgate.netcapes.gov.bracs.org Source materials like this compound metal, this compound chloride (GaCl₃), trimethylthis compound (TMG), and this compound nitride (GaN) powder, along with a nitrogen source like ammonia (NH₃), are used in vapor phase deposition methods. nih.govacs.org

Chemical Vapor Deposition (CVD) is a widely used technique for synthesizing GaN nanowires. researchgate.netresearchgate.net This can involve the reaction of this compound vapor with ammonia and hydrogen gases. aip.org Plasma Enhanced Chemical Vapor Deposition (PECVD) is another CVD-based method that can utilize sources like this compound oxide (Ga₂O₃) and nitrogen (N₂). nih.gov Oxide-assisted methods, where oxides play a role in nucleation and growth, have also been reported for GaN nanowire synthesis, sometimes without the need for metal catalysts. nih.govd-nb.info Laser ablation of a target containing GaN and Ga₂O₃ has been used in oxide-assisted synthesis.

Self-catalytic VLS and direct vapor-solid (VS) processes can also generate GaN nanowires under suitable growth conditions without external catalysts. pdi-berlin.deacs.org The morphology and quantity of nanowires can be influenced by the growth substrate and process parameters. nih.gov GaN nanowires typically exhibit a hexagonal wurtzite crystal structure. nih.govd-nb.infoaip.org

| Synthesis Method (Mechanism) | Source Materials (Examples) | Catalyst (Examples) | Typical Structure |

| CVD (VLS) researchgate.netaip.orgresearchgate.net | Ga metal, GaCl₃, TMG, NH₃, H₂ nih.govaip.orgacs.org | Au, Ni, Fe researchgate.netcapes.gov.bracs.org | Single crystalline wurtzite nih.govaip.org |

| PECVD nih.gov | Ga₂O₃, N₂ nih.gov | Not always required nih.gov | Single crystalline wurtzite nih.gov |

| Oxide-Assisted nih.govd-nb.info | GaN + Ga₂O₃ target (laser ablation), Ga₂O₃ + graphite (B72142) + NH₃ (CVD) | Not always required | Hexagonal and cubic structures reported |

| Self-Catalytic VLS researchgate.netacs.org | Ga source, N source acs.org | Ga (self-catalytic) pdi-berlin.de | Nanowires acs.org |

| Vapor-Solid (VS) nih.govresearchgate.netacs.org | Ga source, N source nih.govacs.org | None nih.govacs.org | Nanowires nih.govacs.org |

Preparation Strategies for this compound-Based Two-Dimensional Materials

Two-dimensional (2D) materials have garnered significant interest due to their unique properties. mdpi.com this compound-based 2D materials, such as 2D this compound oxide (Ga₂O₃) and 2D this compound nitride (GaN), are being explored for applications in electronics and optoelectronics. mdpi.comresearchgate.netresearchgate.net

One approach for preparing this compound-based 2D materials leverages the properties of liquid this compound metal. Liquid this compound can spontaneously form an ultrathin native oxide layer on its surface when exposed to air, following the Cabrera-Mott oxidation model. researchgate.netacs.org This self-formed oxide layer is considered a natural 2D material and can serve as a basis for deriving other 2D materials. researchgate.net

Strategies for obtaining 2D materials from the native this compound oxide layer include mechanical exfoliation and printing techniques. Mechanical exfoliation involves peeling off the oxide layer from the liquid this compound surface. mdpi.comaip.org Printing strategies, such as squeeze-printing, allow for the transfer of the ultrathin 2D Ga₂O₃ layer onto various substrates over large areas. researchgate.netacs.orgaip.org This squeeze-printing technique involves placing a liquid Ga droplet on a substrate and applying pressure to spread the native oxide layer. acs.orgaip.org Post-annealing of the transferred this compound oxide layer can convert it into few-atom-thick β-Ga₂O₃. aip.org

Sonochemical methods have also been explored for the synthesis of 2D hybrid and multilayered this compound-based nanostructures. mdpi.com Sonicating liquid metal alloys like Galinstan in the presence of other elements, such as selenium (Se), can lead to the formation of 2D GaₓOᵧ/Se hybrid structures. mdpi.com The intense interaction of acoustic waves provides activation energy for the synthesis of these structures. mdpi.com

For 2D this compound nitride (GaN), synthesis methods include migration-enhanced encapsulated growth (MEEG) utilizing epitaxial graphene as a capping layer. researchgate.net Surface-confined nitridation reactions on liquid metals have also demonstrated the potential for synthesizing 2D GaN. researchgate.net

| Material | Preparation Strategy | Key Principle | Resulting Structure (Examples) |

| 2D this compound Oxide (Ga₂O₃) | Native oxide formation on liquid Ga researchgate.netacs.org | Spontaneous oxidation in air researchgate.netacs.org | Ultrathin oxide layer researchgate.netacs.org |

| 2D this compound Oxide (Ga₂O₃) | Mechanical Exfoliation mdpi.comaip.org | Peeling native oxide from liquid Ga mdpi.comaip.org | 2D films mdpi.comaip.org |

| 2D this compound Oxide (Ga₂O₃) | Printing Techniques (e.g., Squeeze-printing) researchgate.netacs.orgaip.org | Transfer of native oxide layer researchgate.netacs.orgaip.org | Large-area ultrathin films researchgate.netacs.orgaip.org |

| 2D this compound Oxide (Ga₂O₃) | Sonochemical Methods mdpi.com | Acoustic wave interaction with liquid metal mdpi.com | 2D hybrid and multilayered structures (e.g., GaₓOᵧ/Se) mdpi.com |

| 2D this compound Nitride (GaN) | Migration-Enhanced Encapsulated Growth (MEEG) researchgate.net | Growth with graphene capping layer researchgate.net | 2D GaN researchgate.net |

| 2D this compound Nitride (GaN) | Surface-Confined Nitridation researchgate.net | Reaction on liquid metal surface researchgate.net | 2D GaN researchgate.net |

Advanced Processing and Device Integration Techniques

Advanced processing and device integration techniques are crucial for utilizing this compound-based materials in functional devices. These techniques build upon the material synthesis methods to create specific device structures and improve performance.

For this compound arsenide (GaAs), once single-crystal wafers are obtained through methods like LEC or Vertical Bridgman, they undergo several processing steps to prepare them for device fabrication. waferworld.comsputtertargets.net These steps typically include polishing, cleaning, and etching to achieve a smooth and defect-free surface. sputtertargets.net Advanced lithography and etching techniques are then used to pattern the wafer according to the desired device structures. sputtertargets.net Further processing steps can include ion implantation for doping and creating specific electrical properties. tandfonline.com

For this compound oxide (Ga₂O₃), processing techniques are being developed to leverage its ultra-wide bandgap properties for power electronics and UV photodetectors. researching.cndiscousa.com While melt growth methods provide bulk crystals, techniques like dicing, grinding, and polishing are necessary to produce wafers from the grown boules. acs.orgdiscousa.com Advanced processing for Ga₂O₃ devices includes techniques for creating Schottky barrier diodes and integrating Ga₂O₃ with other materials for applications like LEDs. discousa.com Challenges in processing Ga₂O₃ include its lower thermal conductivity compared to SiC or silicon, which requires careful device design for thermal management in high-power applications. discousa.com

The processing of high-purity this compound metal itself is also a critical step before compound semiconductor synthesis. Techniques for purifying this compound include acid treatments, filtration, electrolysis, vacuum distillation, and zone melting. inoe.rogoogle.com These methods aim to reduce metallic and other impurities to achieve semiconductor-grade this compound. inoe.ro

For this compound-based nanomaterials, advanced processing involves techniques for assembling or integrating nanoparticles and nanowires into functional architectures. This can include depositing liquid metal nanoparticles as conductive inks for flexible electronics mdpi.com or integrating GaN nanowires into nanoelectronic and nanophotonic devices. researchgate.net Surface modification of this compound-based liquid metal nanoparticles is also an active area of research to enhance their stability, conductivity, and enable specific functionalities for applications like drug delivery. rsc.org

Device integration techniques for this compound-based materials often involve epitaxial growth methods like Metal-Organic Chemical Vapor Deposition (MOCVD) or Molecular Beam Epitaxy (MBE) to deposit thin films of this compound compounds on substrates. compoundsemiconductor.netsputtertargets.net These techniques allow for precise control over layer composition and thickness, which is essential for creating complex device heterostructures.

| Material | Processing/Integration Technique (Examples) | Purpose |

| This compound Arsenide (GaAs) | Polishing, Cleaning, Etching sputtertargets.net | Wafer surface preparation sputtertargets.net |

| This compound Arsenide (GaAs) | Lithography and Etching sputtertargets.net | Patterning device structures sputtertargets.net |

| This compound Arsenide (GaAs) | Ion Implantation tandfonline.com | Doping and modifying electrical properties tandfonline.com |

| This compound Oxide (Ga₂O₃) | Dicing, Grinding, Polishing acs.orgdiscousa.com | Wafer preparation from bulk crystals acs.orgdiscousa.com |

| This compound Oxide (Ga₂O₃) | Device Fabrication (e.g., Schottky diodes) discousa.com | Creating functional electronic components discousa.com |

| High-Purity this compound | Acid Treatment, Electrolysis, Vacuum Distillation, Zone Melting inoe.rogoogle.com | Purification of raw material inoe.rogoogle.com |

| Ga-Based Nanoparticles | Deposition as conductive inks mdpi.com | Integration into flexible electronics mdpi.com |

| GaN Nanowires | Integration into nanoelectronic/nanophotonic devices researchgate.net | Building nanoscale functional systems researchgate.net |

| Ga-Based Materials (Thin Films) | MOCVD, MBE compoundsemiconductor.netsputtertargets.net | Epitaxial growth of layers for heterostructures compoundsemiconductor.netsputtertargets.net |

Lithographic Patterning of this compound Arsenide Devices

Lithographic patterning is a fundamental process in the fabrication of this compound Arsenide (GaAs) devices. This technique is used to create intricate patterns on the GaAs substrate, defining the areas where material will be added, removed, or modified. The process typically involves applying a light-sensitive material (photoresist) onto the GaAs wafer, exposing it to a pattern of light or electrons, and then developing the resist to create a mask. Subsequent processing steps, such as etching or deposition, are then performed using this mask to define the device features. GaAs is a III-V direct band gap semiconductor with a zinc blende crystal structure wikipedia.org. It is used in the manufacture of devices like microwave frequency integrated circuits, infrared light-emitting diodes, laser diodes, and solar cells wikipedia.orgfishersci.ca. GaAs wafers are available in various diameters, thicknesses, and orientations, and can include dopants americanelements.com.

Anisotropic Etching and Microscale Device Assembly for this compound Compounds

Anisotropic etching is a process where material is removed at different rates depending on the crystallographic direction of the substrate. This is particularly important for creating features with precise shapes and vertical sidewalls in this compound compounds like this compound Nitride (GaN) and GaAs. For instance, anisotropic etching of a silicon (111) substrate can occur preferentially along <110> directions using etchants like KOH or tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) google.com. This technique is often employed in conjunction with microscale device assembly methods, such as micro-transfer-printing (µTP). researchgate.netresearchgate.netx-celeprint.com. µTP is a widely demonstrated micro assembly technology used for heterogeneous integration of microscale compound semiconductor devices onto non-native substrates researchgate.netx-celeprint.com. This allows for the assembly of small light emitters or transistors onto different platforms, enabling the creation of complex electronic and optoelectronic systems researchgate.netresearchgate.net. For example, microscale GaN transistors fabricated on silicon can be undercut and assembled onto silicon CMOS wafers using elastomer stamp micro-transfer-printing researchgate.net.

Chemical Etching and Dry Etching Systems for this compound Material Processing

Etching processes are critical for selectively removing material during the fabrication of this compound-based devices. Both wet chemical etching and dry etching techniques are utilized.

Chemical etching involves the use of liquid etchants to dissolve the semiconductor material. For GaN, hot phosphoric acid (H₃PO₄) and potassium hydroxide (KOH) can be used as wet etchants. Hot phosphoric acid is a selective etchant, while KOH is a more gentle etchant often used for slower, isotropic etching wetetched.com.

Dry etching refers to the removal of material using ions or reactive gases in a plasma wikipedia.org. This technique is particularly useful for materials like GaN, which are chemically resistant to wet etching wikipedia.org. Common dry etching methods for GaN include Inductively Coupled Plasma (ICP) dry etching and Reactive Ion Etching (RIE) wetetched.complasmaetch.com. These processes use reactive gases such as chlorine (Cl₂), bromine (Br₂), sulfur hexafluoride (SF₆), or fluorine-based compounds to selectively remove material wetetched.complasmaetch.com. Dry etching typically results in anisotropic etching, producing features with vertical sidewalls wikipedia.org. Controlling parameters like ion density, electron temperature, and plasma potential is crucial for achieving uniform etching plasmaetch.com. Low-damage dry etching technologies are being developed for GaN power devices using ICP-RIE equipment with advanced RF power supplies to minimize plasma-induced damage ulvac.co.jp.

Materials Modification and Doping Strategies

Modifying the electrical properties of this compound compounds is essential for creating functional semiconductor devices. This is primarily achieved through doping, the intentional introduction of impurities into the semiconductor lattice.

N-type and P-type Doping Mechanisms in this compound Arsenide

Doping in semiconductors involves introducing specific impurities (dopants) to alter their electrical conductivity wikipedia.orgtechbriefs.com. In this compound Arsenide (GaAs), n-type doping increases the concentration of free electrons, while p-type doping increases the concentration of free holes wikipedia.orgtechbriefs.com.

For n-type doping in GaAs, elements from Group VI of the periodic table, such as Sulfur (S), Selenium (Se), and Tellurium (Te), are commonly used as donors. These elements typically substitute for arsenic atoms in the GaAs lattice and contribute a free electron. Silicon (Si) and Carbon (C) are also used as shallow donors in GaAs, substituting for Ga atoms aip.org. However, Si and C can exhibit amphoteric behavior, acting as donors when substituting Ga and acceptors when substituting As, especially at high concentrations aip.orgresearchgate.net. N-type doping in GaAs can be a self-limited process, with electron concentrations rarely exceeding 10¹⁹ cm⁻³ aip.org. Alternatives like chalcogenides (S, Se, Te) can achieve higher electron concentrations, though still typically below 10¹⁹ cm⁻³ aip.org.

For p-type doping in GaAs, elements from Group II of the periodic table, such as Beryllium (Be) and Zinc (Zn), are common acceptors. These elements typically substitute for this compound atoms in the GaAs lattice and create a free hole. Carbon (C) is also a preferred p-type dopant in GaAs films grown by techniques like Organometallic Vapor-phase Epitaxy (OMVPE) due to its low diffusivity and high solubility dtic.milaip.org. Carbon incorporates into the lattice by adsorbing onto Ga sites and decomposing dtic.mil. P-type doping mechanisms in GaAs nanowires can involve dopant incorporation from side facets and from the this compound droplet, with doping compensation playing a role in the latter researchgate.netacs.org. Hole concentrations of at least 2.4 × 10¹⁸ cm⁻³ have been achieved in doped catalyst-free GaAs nanowires researchgate.netacs.org. The crystal phase of the GaAs (wurtzite or zincblende) can influence the solubility and shallowness of the dopant level researchgate.net.

This compound Doping in Oxide Semiconductor Films (e.g., ZnO, Cu₂O)

This compound doping is also employed to modify the properties of other oxide semiconductor films, such as Zinc Oxide (ZnO) and Copper(I) Oxide (Cu₂O).

In ZnO, doping with Group III elements like this compound (Ga) is a common method to obtain high n-carrier concentration, which provides flexibility in device fabrication aip.org. This compound-doped ZnO (GZO) is an n-type semiconductor.

Copper(I) Oxide (Cu₂O) is a p-type oxide material with a band gap of 2.1–2.4 eV acs.orgresearchgate.net. The switching performance of typical Cu₂O thin-film transistors (TFTs) can be poor due to oxygen vacancies (V₀) that interfere with hole conduction acs.orgresearchgate.netscite.ai. Doping Cu₂O thin films with this compound, which has a high oxygen affinity, can decrease the concentration of oxygen vacancies during the reduction process acs.orgresearchgate.netscite.ai. Ga doping in Cu₂O thin films has been shown to improve the subthreshold swing, on/off-current ratio, saturation mobility, and threshold voltage of Cu₂O TFTs acs.orgresearchgate.net. For example, the oxygen vacancy concentration in Ga-doped Cu₂O thin films decreased significantly compared to pristine Cu₂O films, leading to enhanced switching performance acs.orgresearchgate.net.

Interactive Data Table: Effect of Ga Doping on Cu₂O TFT Performance

| Parameter | Pristine Cu₂O TFTs | Ga-doped Cu₂O TFTs | Improvement | Source |

| Oxygen Vacancy (at%) | 20.2 | 7.5 | Decrease | acs.orgresearchgate.net |

| Subthreshold Swing (V/dec) | 12.50 | 7.72 | Decrease | acs.orgresearchgate.net |

| On/Off-Current Ratio | 2.74 × 10² | 1.22 × 10⁴ | Increase | acs.orgresearchgate.net |

| Saturation Mobility (cm²/Vs) | 0.46 | 0.74 | Increase | acs.orgresearchgate.net |

| Threshold Voltage (V) | -8.06 | -4.56 | Increase | acs.orgresearchgate.net |

Elastic Strain Engineering through Doping in this compound Nitride

Elastic strain engineering through doping is an area of research in this compound Nitride (GaN) to modify its electronic and optical properties. GaN is an important wide bandgap semiconductor used in LEDs, laser diodes, and power electronics techbriefs.comsemiconductor-digest.com. Magnesium (Mg) is the only element currently known to create p-type conductivity in GaN techbriefs.comsemiconductor-digest.comeedesignit.com.

Recent research has shown that a simple thermal reaction of GaN with metallic magnesium can result in the formation of a distinctive superlattice structure with alternating layers of GaN and Mg techbriefs.comsemiconductor-digest.comeedesignit.com. This process involves the insertion of 2D metal layers into the bulk semiconductor, a phenomenon termed interstitial intercalation techbriefs.comeedesignit.comnih.gov. This intercalation induces substantial uniaxial compressive strain perpendicular to the interstitial layers in the GaN techbriefs.comeedesignit.comnih.govnih.gov. This compressive strain can exceed 20 GPa, which is among the highest recorded for thin-film materials techbriefs.comeedesignit.comnih.govnih.gov. This high strain significantly alters the electronic band structure and enhances hole transport along the compression direction, improving electrical conductivity techbriefs.comsemiconductor-digest.comnih.govnih.gov. The formation of this superlattice and the induced strain provide new insights into semiconductor doping and elastic strain engineering in GaN techbriefs.comeedesignit.comnih.govnih.gov.

Superlattice Formation via Thermal Reaction with Metallic Dopants (e.g., Mg-GaN)

The formation of superlattice structures in this compound-based materials through thermal reaction with metallic dopants represents a significant area of research for tailoring material properties for electronic and optoelectronic applications. A notable example is the spontaneous formation of magnesium-intercalated this compound nitride (Mg-GaN) superlattices via the thermal annealing of metallic magnesium (Mg) on this compound nitride (GaN). This process has revealed a novel mechanism for semiconductor doping and strain engineering. compoundsemiconductor.netresearchgate.net

Historically, achieving efficient p-type conductivity in GaN through Mg doping has been a challenge, with limitations related to Mg solubility and activation efficiency. semiconductor-digest.comelectronicsonline.net.au Conventional Mg doping in GaN typically involves the substitutional incorporation of Mg atoms during epitaxial growth, followed by a thermal annealing step to activate the Mg acceptors by breaking Mg-H bonds. mdpi.com However, the spontaneous intercalation of Mg layers through thermal reaction offers an alternative approach to introduce Mg into the GaN lattice and form ordered structures. compoundsemiconductor.netsemiconductor-digest.com

Recent studies have demonstrated that annealing a bare metallic Mg film on GaN at atmospheric pressure can lead to the spontaneous intercalation of monoatomic Mg sheets between GaN monolayers, forming a superlattice structure referred to as 2D-Mg intercalated GaN superlattice (MiGs). compoundsemiconductor.netresearchgate.netsemiconductor-digest.comnih.gov This phenomenon is particularly noteworthy as it represents the first observed instance of a two-dimensional metal intercalating into a bulk semiconductor. semiconductor-digest.comelectronicsonline.net.aunih.gov

The thermal annealing process for MiGs formation typically involves depositing a metallic Mg thin film on a GaN substrate, followed by heating in a controlled atmosphere, such as nitrogen or argon, at atmospheric pressure. nih.gov Research indicates that this rapid diffusion process can occur within minutes at temperatures ranging from 550 °C to 800 °C. nih.gov Temperatures between 800 °C and 1,000 °C are also feasible, but may not yield substantial differences compared to annealing around 800 °C. nih.gov Atmospheric pressure is recommended to prevent the premature sublimation of Mg before it reacts with GaN. nih.gov

The spontaneous formation of the MiGs superlattice is attributed, in part, to the striking lattice match between hexagonal GaN and hexagonal Mg, which significantly reduces the energy required for the structure to form. compoundsemiconductor.netsemiconductor-digest.com This perfect lattice match also helps explain the tendency of Mg to form coherent segregation in GaN, addressing mysteries surrounding Mg's low solubility and segregation behavior in the GaN lattice. compoundsemiconductor.net

The resulting MiGs structure consists of single continuous sheets of Mg intercalated between several monolayers of hexagonal GaN. nih.gov This interstitial intercalation induces substantial uniaxial compressive strain perpendicular to the interstitial layers. researchgate.net The GaN layers within the MiGs superlattices can exhibit exceptional elastic strain exceeding -10%, corresponding to a stress of over 20 GPa, which is among the highest recorded for thin-film materials. researchgate.netsemiconductor-digest.com

This strain significantly alters the electronic band structure and has been shown to greatly enhance hole transport along the compression direction. researchgate.netnih.gov Furthermore, the intercalated Mg sheets can induce a periodic transition in GaN polarity, generating polarization-field-induced net charges. compoundsemiconductor.netresearchgate.netnih.gov These characteristics provide new insights into semiconductor doping and conductivity enhancement. compoundsemiconductor.netresearchgate.netnih.gov

Detailed research findings utilizing techniques such as high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) have revealed the intricate details of the MiGs structure, showing single continuous sheets of Mg intercalant with several layers of GaN between them. nih.gov Studies have also investigated the influence of annealing temperature on the formation and properties of Mg-doped GaN superlattices, indicating that annealing can activate more Mg acceptors, leading to higher hole concentration and lower p-type resistivity. optica.orgresearchgate.net

While studies on Mg-doped AlGaN/GaN superlattices grown by metalorganic chemical vapor deposition (MOCVD) followed by rapid thermal annealing (RTA) have explored optimal annealing temperatures for Mg activation and achieving low resistivity, the spontaneous intercalation method via thermal reaction with metallic Mg presents a distinct pathway for superlattice formation with unique structural and electrical properties. optica.orgresearchgate.netarxiv.org

The exceptional performance of GaN p-n junction diodes and p-type GaN Schottky barrier diodes incorporating the MiGs structure highlights the considerable technological potential of these nanostructures for widespread electronic device applications, particularly in enhancing contact resistivity and hole transport. nih.gov The layered structure of MiGs also offers a new tool for studying the band structure and transport properties of metal-semiconductor superlattices. nih.gov

Key Research Findings on Mg-GaN Superlattice Formation via Thermal Reaction:

| Process Parameter | Typical Range / Condition | Observed Effect | Source |

| Annealing Temperature | 550 - 800 °C (for rapid diffusion) | Spontaneous formation of Mg-intercalated GaN superlattices | nih.gov |

| Annealing Duration | 10 minutes or less | Sufficient for superlattice formation | nih.gov |

| Atmosphere | Nitrogen or Argon (atmospheric pressure recommended) | Prevents early sublimation of Mg | nih.gov |

| Mg Film Deposition | Metallic Mg thin film on GaN | Precursor for Mg intercalation | nih.gov |

| Resulting Strain | Compressive strain > 20 GPa perpendicular to Mg layers | Alters electronic band structure, enhances hole transport | researchgate.netsemiconductor-digest.com |

| Superlattice Structure | Monoatomic Mg sheets intercalated between GaN monolayers | Forms layered MiGs structure | researchgate.netnih.gov |

| Impact on Conductivity | Enhanced hole transport, reduced contact resistivity | Improves performance of GaN devices | nih.gov |

This table summarizes key experimental conditions and observed outcomes related to the formation of Mg-intercalated GaN superlattices through the thermal reaction method. researchgate.netsemiconductor-digest.comnih.gov

Advanced Characterization and Material Science Fundamentals of Gallium Compounds

Structural Characterization and Crystallography

The performance of gallium compounds is intimately linked to their crystal structure and microstructural features. Advanced characterization techniques are employed to probe these aspects at various scales.

X-ray Diffraction and Spectroscopic Analysis of this compound Crystal Structures

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure, phase purity, and crystallographic orientation of this compound compounds. By analyzing the diffraction patterns produced when X-rays interact with the crystalline lattice, researchers can identify the specific crystallographic phases present and their arrangement. For instance, β-Ga₂O₃, the thermodynamically stable polymorph of this compound oxide, exhibits a monoclinic crystal structure with a specific space group and lattice parameters. wikipedia.orgsamaterials.com Different polymorphs of Ga₂O₃, such as α, κ(ε), and γ phases, can be identified by their distinct XRD patterns, and in situ high-temperature XRD can track their transformation to the stable β phase upon annealing. aip.org

Spectroscopic techniques, often used in conjunction with XRD, provide further insights into the local atomic environment and electronic states within this compound crystal structures. Raman spectroscopy, for example, can confirm the presence of specific phases like β-Ga₂O₃ based on its characteristic vibrational modes. researchgate.net Elemental analysis and techniques like Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with electron microscopy, help determine the elemental composition and distribution within the material, which is crucial for understanding doping profiles and alloy formation. researchgate.netresearchgate.nete3s-conferences.org

Electron Microscopy for Microstructural and Nanostructural Analysis (e.g., SEM, TEM)

TEM, on the other hand, transmits electrons through a thin sample, enabling the visualization of internal structure, including atomic arrangements, defects, and interfaces, with resolutions down to 0.1 nm. measurlabs.com This is critical for understanding the atomic-scale quality of crystals, identifying dislocations, and analyzing the microstructure of thin films and nanostructures. e3s-conferences.orgmdpi.com Techniques like high-resolution TEM (HRTEM) and scanning transmission electron microscopy (STEM) provide detailed information about the spatial distribution and structure of different phases or inclusions within a this compound compound matrix, such as wurtzite inclusions within zincblende GaN. cam.ac.uk Electron Backscatter Diffraction (EBSD), often used with SEM, can provide crystallographic orientation information at the microscale. researchgate.net

In-situ Observation of Phase Transitions in this compound Alloys

In-situ characterization techniques allow for the real-time observation of dynamic processes, such as phase transitions in this compound alloys, under controlled conditions like varying temperature. In-situ XRD and neutron diffraction have been used to study the sequence of structural transformations in Fe-Ga alloys upon heating and cooling. researchgate.netresearchgate.net These studies can reveal complex phase transition pathways and the resulting structural states, such as the D0₃ → A2 → L1₂ → D0₁₉ → A2 sequence observed in Fe-Ga alloys. researchgate.net

In-situ techniques can also be applied to study phase transitions in this compound oxide polymorphs, observing their conversion to the stable β phase at elevated temperatures. aip.org Furthermore, in-situ RHEED (Reflection High-Energy Electron Diffraction) during molecular beam epitaxy (MBE) has been used to monitor alloying-induced structural phase transitions, such as the transition from 2D hexagonal to 3D zinc-blende structures in InGaSe alloys grown on sapphire substrates. acs.org These real-time observations provide crucial insights into the mechanisms and kinetics of phase transformations.

Electronic Band Structure and Carrier Transport Phenomena

The electronic properties of this compound compounds, particularly their behavior as semiconductors, are governed by their band structure and how charge carriers move within these bands.

Analysis of Electron Mobility in this compound Compounds (e.g., GaAs, GaN, Ga₂O₃)

Electron mobility is a key parameter that describes how quickly electrons can move through a material under the influence of an electric field. High electron mobility is desirable for high-speed electronic devices. This compound compounds exhibit a wide range of electron mobilities depending on the specific compound, crystal quality, and doping.

This compound Arsenide (GaAs) is known for its high electron mobility, which is significantly superior to that of silicon. This property allows GaAs transistors to operate at very high frequencies. wikipedia.org

This compound Nitride (GaN) also exhibits high electron mobility and saturation velocity, making it suitable for high-power and high-frequency applications. sciepublish.com GaN High Electron Mobility Transistors (HEMTs) are notable in this regard. sciepublish.com

This compound Oxide (Ga₂O₃), particularly the β-polymorph, has a lower electron mobility compared to GaN and SiC. wikipedia.orgaip.org However, its ultra-wide bandgap and high breakdown electric field make it promising for high-power electronics, where it can potentially offer cost advantages due to melt growth capabilities. wikipedia.orgsemicorex.comnih.gov The intrinsic electron mobility in the drift layers of β-Ga₂O₃ power devices is estimated to be in the range of 100–300 cm² V⁻¹ s⁻¹. nih.gov Factors such as crystallographic orientation can influence electron mobility in Ga₂O₃ films; for instance, films grown on (010) substrates have shown higher electron mobility than those on (100) substrates. nih.gov

The electron-phonon scattering time, which affects mobility, has been studied in β-Ga₂O₃ using ultrafast transmission spectroscopy, revealing a very short scattering time compared to GaAs and GaN. aip.org

Determination of Direct and Indirect Band Gaps in this compound-Based Semiconductors

The band gap of a semiconductor is the energy range where no electron states exist. The nature of the band gap, whether direct or indirect, significantly impacts the material's optical properties and its efficiency in emitting or absorbing light.

In a direct band gap semiconductor, the minimum of the conduction band and the maximum of the valence band align in momentum space. electronicslesson.combbec.ac.inwikipedia.org This alignment allows electrons to transition directly between bands by absorbing or emitting a photon, which conserves momentum. electronicslesson.combbec.ac.inwikipedia.org Direct band gap semiconductors are highly efficient for optoelectronic devices like LEDs and laser diodes. electronicslesson.combbec.ac.in this compound Arsenide (GaAs) is a well-known example of a direct band gap semiconductor with a band gap of approximately 1.424 eV at 300 K. wikipedia.org

In an indirect band gap semiconductor, the minimum of the conduction band and the maximum of the valence band occur at different points in momentum space. electronicslesson.combbec.ac.inwikipedia.org Transitions between these bands require the assistance of a phonon (lattice vibration) to conserve momentum, in addition to a photon for energy conservation. electronicslesson.combbec.ac.inwikipedia.org This indirect process is less efficient for light emission and absorption compared to direct transitions.

This compound Nitride (GaN) is a direct band gap semiconductor with a wide band gap of 3.4 eV at 300 K. wikipedia.org This wide direct band gap is crucial for its applications in blue and UV optoelectronics. wikipedia.org

This compound Oxide (Ga₂O₃) is classified as an ultra-wide bandgap semiconductor. wikipedia.orgsemicorex.com The β-polymorph of Ga₂O₃ has a band gap ranging from 4.7 to 4.9 eV. wikipedia.orgnih.gov First-principle calculations suggest that monoclinic β-Ga₂O₃ has an indirect band gap of 4.84 eV and a direct band gap of 4.88 eV. nih.gov The wide band gap of Ga₂O₃ makes it suitable for high-power and high-voltage applications, as well as deep-ultraviolet optoelectronic devices. samaterials.comsemicorex.com

Understanding the direct or indirect nature and the magnitude of the band gap is fundamental to designing and optimizing this compound-based semiconductors for specific applications, whether in high-speed electronics or efficient light-emitting devices.

Investigation of Defect States and Their Influence on Electronic Properties

Defects within the crystal lattice of this compound compounds play a critical role in determining their electronic properties. These imperfections can be intrinsic, such as vacancies (missing atoms) or antisites (atoms on the wrong lattice site), or extrinsic, caused by impurities. Understanding and controlling these defects are crucial for optimizing device performance.

In this compound Arsenide (GaAs), intrinsic defects like arsenic and this compound vacancies are observed, and their concentration is influenced by the arsenic overpressure during material growth. The effects of these vacancy defects can range from neutral to deep donor-like or deep acceptor-like behavior. nasa.gov An important defect in GaAs is EL2, which is present in material grown from an arsenic-rich melt. This defect acts as a donor-like electron trap located near the middle of the energy gap. nasa.gov EL2 is thermally stable and can convert p-type GaAs into semi-insulating material. nasa.gov Dislocations, which are one-dimensional arrays of point defects, can also introduce trapping states in the band gap, altering the electrical properties of devices. nasa.gov Doping with impurities is a deliberate method to manipulate the electrical properties, but intrinsic defects also significantly contribute to the electronic behavior of GaAs. nasa.gov

For this compound Nitride (GaN), a wide direct bandgap semiconductor, defects can introduce energy levels within the bandgap that trap electrons or holes. diva-portal.org These traps are classified as shallow or deep levels depending on how strongly carriers are bound to the defect. diva-portal.org Defects can be introduced during growth, processing, or from the working environment. diva-portal.org Growing GaN on foreign substrates like silicon carbide (SiC) or sapphire (Al₂O₃) often leads to high densities of threading dislocations, which can create deep levels affecting device performance. diva-portal.org Studies using electron irradiation can help identify the properties and origin of these defects. diva-portal.org

Density functional theory (DFT) studies on GaN have investigated the effect of this compound vacancies (VGa) and nitrogen vacancies (VN) on electronic structure. researchgate.net Results indicate that vacancy defects can increase the band gap in GaN. researchgate.net this compound vacancies introduce defect levels near the top of the valence band, primarily contributed by N2p electron states. researchgate.net Nitrogen vacancies introduce defect states near the conduction band minimum (CBM) in the GaN layer and at the AlGaN/GaN interface in heterojunctions. bohrium.com Ga and Al vacancies in AlGaN/GaN heterojunctions introduce defect states near the valence band maximum (VBM). bohrium.com Passivation techniques, such as introducing Boron (B) at the AlGaN/GaN interface, have shown effectiveness in removing defect states associated with Ga and Al vacancies. bohrium.com Neutron irradiation studies on AlGaN/GaN HEMTs have shown that changes in electrical characteristics are primarily influenced by deep-level defects, and at certain fluences, neutron irradiation can reduce the concentration of these defects, improving electrical performance. aip.org

Table 1: Influence of Vacancy Defects on Electronic Properties in GaN

| Defect Type | Location of Defect States | Influence on Band Gap |

| This compound Vacancy (VGa) | Near the top of the valence band researchgate.net | Increase researchgate.net |

| Nitrogen Vacancy (VN) | Near the conduction band minimum (CBM) bohrium.com | Increase researchgate.net |

Optical and Photonic Properties

This compound-based materials exhibit remarkable optical and photonic properties, making them indispensable in light-emitting diodes (LEDs), laser diodes, and photodetectors.

Photoluminescence and Electroluminescence Characteristics of Indium this compound Nitride Quantum Wells

Indium this compound Nitride (InGaN) alloys are particularly important for optoelectronic devices operating in the blue and green spectral regions, notably in high-brightness LEDs. The photoluminescence (PL) and electroluminescence (EL) characteristics of InGaN quantum wells are central to their performance. The ability to tune the bandgap by varying the indium composition allows for emission across a range of wavelengths. The presence of indium-rich clusters within the InGaN layers can lead to carrier localization, which can enhance radiative recombination efficiency and improve luminescence, particularly in the presence of dislocations.

Light Absorption and Refractive Index Modulation in this compound-Based Materials

This compound-based materials demonstrate interesting properties related to light absorption and refractive index. This compound Sulfide (B99878) (Ga₂S₃), for instance, has a wide band gap of approximately 3.4 eV and exhibits excellent light absorption capabilities, showing potential for optical and photoelectronic applications. researchgate.net

In the mid-infrared spectral range, highly doped semiconductors like this compound-doped zinc oxide (ZnO) have emerged as potential plasmonic materials for controlling light absorption. aip.org Subwavelength grating trenches etched in highly conductive this compound-doped ZnO films have demonstrated near-perfect light absorption, with values reaching up to 99%. aip.org This absorption is attributed to the resonant excitation of surface plasmon polaritons and destructive interference between scattered light and light reflected from the air/gallium-doped ZnO interface. aip.org

Colloidal this compound nanoparticles have also shown strong plasmonic absorption bands in the ultraviolet (UV) region, typically around 280 nm. nih.gov This UV absorption is influenced by the size and aggregation state of the nanoparticles. nih.gov

The refractive index of this compound-based materials is a crucial parameter for designing optical devices. For example, this compound Arsenide (GaAs) has a refractive index (nD) of 3.3. wikipedia.org The ability to modulate the refractive index in these materials is important for applications like optical switches and sensors.

Plasmonic Responses of Nanostructured Liquid this compound and this compound Alloys

Liquid metals, particularly this compound-based alloys, have gained interest for their unique plasmonic properties, offering advantages over solid metals in applications requiring soft, stretchable, or reconfigurable structures. researchgate.net this compound itself is a plasmonic material with tunability from the ultraviolet to the near-infrared range. researchgate.net Nanoparticles of this compound can exhibit strong plasmonic absorption bands in the UV region. nih.gov

The optical properties of this compound-based liquid metals are being explored for various photonics applications, including optical switches, sensors, and light sources. researchgate.net Photoacoustic detection methods are being used to investigate the light absorption properties of this compound-based liquid metals like EGaIn (Eutectic this compound-Indium). spiedigitallibrary.org This method can directly provide information about optical absorption, avoiding the influence of light scattering from the metal surface. spiedigitallibrary.org

Thermal Properties and Management in this compound Devices

Effective thermal management is critical for the performance and reliability of this compound-based electronic and optoelectronic devices, especially given the high power densities they can achieve.

This compound Arsenide (GaAs) has a thermal conductivity of approximately 0.55 W/(cm·K) at 300 K wikipedia.org, which is lower than that of silicon. nasa.govwikipedia.org This lower thermal conductivity can limit the power handling capacity and packing density of GaAs integrated circuits. nasa.gov The reliability of GaAs devices is directly linked to the thermal characteristics of the device design, mounting technique, and interface materials. nasa.gov The thermal conductivity of GaAs is temperature-dependent, varying approximately as 1/T (where T is temperature in Kelvin) over a wide range, although it can be considered linear over short ranges. nasa.gov Despite having higher thermal resistivity than silicon, the larger bandgap of GaAs allows for higher operating temperatures. nasa.gov

This compound Nitride (GaN) possesses a higher thermal conductivity compared to GaAs, typically around 1.3 W/(cm·K) at 300 K. wikipedia.org This property, along with its wide bandgap and high breakdown voltage, makes GaN suitable for high-power and high-frequency applications. wikipedia.org However, the high power density in the active region of GaN high-electron-mobility transistors (HEMTs) can lead to significant performance degradation due to increased device temperature. mit.edu Effective thermal management is therefore essential for GaN electronics to reach their full potential. mit.edu

Various techniques are employed for thermal characterization and modeling of GaN devices, including infrared (IR) thermography and finite element analysis (FEA). ampleon.com These methods help determine thermal resistance and predict channel temperature, which is crucial for reliability assessments. ampleon.com Research is also investigating the use of advanced cooling technologies, such as microfluidics and nanofluids, to manage the high heat flux in GaN microelectronic devices. bham.ac.uk

Table 2: Thermal Properties of Key this compound Compounds

| Compound | Thermal Conductivity (W/(cm·K) at 300 K) | Notes |